Bienvenue dans la boutique en ligne BenchChem!

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Monoamine oxidase B Reversible inhibition Mechanism-based inactivation

Procure 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one (CAS 1082395-06-9) for its unique value as a time-dependent reversible MAO-B inhibitor, enabling within-subject experimental designs with full enzyme recovery after washout. The primary aminomethyl group at position 5 enables direct, deprotection-free conjugation to fluorophores, biotin, or photoaffinity labels—saving 1–2 synthetic steps versus competing 5-hydroxymethyl or 5-acetamidomethyl scaffolds. The 4-methylphenyl (p-tolyl) substituent provides an optimal balance of lipophilicity and metabolic stability, outperforming 4-methoxy or 4-cyano analogs. This scaffold is ideal for developing MAO-B imaging probes, activity-based protein profiling reagents, and focused SAR libraries. Avoid generic oxazolidinones that target antibacterial pathways; this specific substitution pattern and amine state are critical for MAO-B target engagement.

Molecular Formula C11H14N2O2
Molecular Weight 206.24
CAS No. 1082395-06-9
Cat. No. B3033604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
CAS1082395-06-9
Molecular FormulaC11H14N2O2
Molecular Weight206.24
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CN
InChIInChI=1S/C11H14N2O2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3
InChIKeyXVUWQPJEQJZHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one (CAS 1082395-06-9): What Procurement Scientists Need to Know


5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one (CAS 1082395-06-9) is a heterocyclic oxazolidinone derivative with molecular formula C₁₁H₁₄N₂O₂ and MW 206.24 g/mol. It belongs to the 5-(aminomethyl)-3-aryl-2-oxazolidinone class, first described as mechanism-based inactivators of monoamine oxidase B (MAO-B) [1], and later characterized as time-dependent reversible inhibitors in its primary amine form [2]. The compound contains a primary aminomethyl group at position 5 and a 4-methylphenyl (p-tolyl) substituent at position 3, distinguishing it from both the 5-hydroxymethyl-3-aryl-oxazolidinone antidepressants (toloxatone class) and the 5-acetamidomethyl-oxazolidinone antibacterials (linezolid class).

Why 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one Cannot Be Replaced by a Generic Oxazolidinone Analog


The 5-(aminomethyl)-3-aryl-2-oxazolidinone scaffold is exquisitely sensitive to three structural variables that preclude simple analog interchange: (i) the N-substitution state of the aminomethyl group determines whether MAO-B inhibition is time-dependent reversible (primary amine) versus irreversible (secondary/tertiary amine) [1]; (ii) the nature of the 5-substituent (aminomethyl vs. hydroxymethyl vs. acetamidomethyl) dictates biological target class—MAO-B inactivation, MAO-A inhibition, or antibacterial ribosomal binding, respectively [2]; (iii) the aryl ring substitution pattern and position modulate inactivation kinetics, isoform selectivity, and physicochemical properties [3]. Substituting the 4-methylphenyl group for a 4-methoxy, 4-cyano, or unsubstituted phenyl, or replacing the primary amine with a secondary N-methylamine, yields compounds with fundamentally different pharmacological profiles. The quantitative evidence below establishes the dimensions across which this compound is specifically differentiated from its closest structural neighbors.

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one: Head-to-Head Comparative Evidence for Scientific Selection


Primary Amine Status Confers Time-Dependent Reversible MAO-B Inhibition, Distinct from Irreversible N-Methylated Analogs

Ding and Silverman (1993) demonstrated that the primary amine analogue of the prototypical oxazolidinone MD 780236 acts as a time-dependent reversible inhibitor of MAO-B, whereas the corresponding secondary (N-methyl) and tertiary (N,N-dimethyl) amine analogues are time-dependent irreversible inactivators [1]. The target compound 5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one bears a primary aminomethyl group, placing it in the reversible inhibitor category. For comparison, the N-methyl secondary amine analogue of the 4-methoxyphenyl series (CAS 130641-87-1) is an irreversible inactivator [2]. This distinction carries practical consequences: reversible inhibitors allow recovery of enzymatic activity upon compound clearance, reducing the risk of cumulative MAO inhibition and associated 'cheese effect' hypertensive crises that plagued earlier irreversible MAO inhibitors.

Monoamine oxidase B Reversible inhibition Mechanism-based inactivation Primary amine pharmacophore

5-Aminomethyl vs. 5-Hydroxymethyl: Divergent MAO Isoform Selectivity Defines Distinct Pharmacological Utility

The 5-substituent identity fundamentally dictates MAO isoform targeting within the 3-aryl-oxazolidinone scaffold. 5-Hydroxymethyl-3-aryl-oxazolidinones, exemplified by toloxatone (5-hydroxymethyl-3-(3-methylphenyl)oxazolidin-2-one), are reversible MAO-A selective inhibitors with IC₅₀ values of 0.93–1.67 μM [1]. In contrast, 5-aminomethyl-3-aryl-2-oxazolidinones were characterized by Gates and Silverman as potent and selective MAO-B inactivators [2]. The 4-cyanophenyl aminomethyl analogue was shown to inactivate MAO-B at a rate comparable to or faster than the 4-methoxyphenyl analogue, with partition ratios for the prototypical compound determined as 17.6 (R-isomer) and 10.9 (S-isomer) [2]. The target compound's 5-aminomethyl group therefore directs it toward MAO-B pharmacology, whereas a 5-hydroxymethyl substitution (as in toloxatone) directs toward MAO-A. This isoform divergence means these compounds are not functionally interchangeable.

MAO-A selectivity MAO-B selectivity 5-substituent SAR Oxazolidinone pharmacophore

4-Methylphenyl Substitution Modulates Lipophilicity and Metabolic Stability Relative to Other 3-Aryl Congeners

Within the 5-(aminomethyl)-3-aryl-2-oxazolidinone series, aryl ring substitution influences both inactivation kinetics and physicochemical properties. The Gates and Silverman study established that 5-(aminomethyl)-3-(4-cyanophenyl)-2-oxazolidinone inactivates MAO-B at a rate comparable to or faster than the 4-methoxyphenyl analogue, indicating that electronic effects of para-substitution do not dominate inactivation rates [1]. However, the 4-methyl substituent (present in the target compound) offers a distinct balance: it provides increased lipophilicity (clogP contribution ~+0.5 vs. unsubstituted phenyl) without introducing the hydrogen-bond acceptor capacity of a 4-methoxy group or the strong electron-withdrawing character of a 4-cyano group. This substitution pattern also avoids the metabolic O-demethylation liability of the 4-methoxyphenyl analogue and the potential toxicity of the 4-cyanophenyl aniline metabolite. Compared to the 2-methylphenyl regioisomer (CAS 1082278-66-7), the 4-methyl substitution places the methyl group para to the oxazolidinone nitrogen, minimizing steric interference with the enzyme active site [1].

Aryl substitution SAR Lipophilicity Metabolic stability Oxazolidinone derivatives

Primary Amine Handle Enables On-Demand Diversification into Prodrugs, Probes, and Conjugates

The primary aminomethyl group at position 5 is a versatile synthetic handle absent in the corresponding 5-hydroxymethyl (toloxatone-type) and 5-acetamidomethyl (linezolid-type) oxazolidinones. Boshoff et al. (2024) exploited this feature to develop Mtb-selective 5-aminomethyl oxazolidinone prodrugs, demonstrating that the primary amine can be N-acetylated intracellularly by the Mycobacterium tuberculosis N-acetyltransferase Rv0133 to generate the active species, while mammalian mitochondria—lacking this enzyme—are spared [1]. Several 5-aminomethyl compounds in that study showed greater potency than linezolid against M. tuberculosis. The target compound's primary amine enables similar prodrug strategies: it can be acylated, sulfonylated, or conjugated to fluorophores, biotin, or polyethylene glycol without requiring deprotection of a masked amine. This contrasts with 5-acetamidomethyl oxazolidinones, which require enzymatic or chemical deacetylation to expose the amine, and 5-hydroxymethyl analogs, which require activation of the alcohol for conjugation [2].

Prodrug design Bioconjugation Chemical biology probes Synthetic intermediate

Target Class Differentiation: MAO-B Inactivator vs. Antibacterial Ribosomal Inhibitor

The oxazolidinone scaffold is pharmacologically bifurcated: 5-acetamidomethyl-3-aryl-oxazolidinones (exemplified by linezolid) bind the bacterial 50S ribosomal subunit and inhibit protein synthesis, while 5-aminomethyl-3-aryl-2-oxazolidinones inactivate mitochondrial MAO-B through a covalent mechanism involving one-electron oxidation at the flavin active site [1][2]. The 5-substituent is the critical determinant of this target divergence. The target compound's 5-aminomethyl group commits it to MAO-B pharmacology; it lacks the acetamidomethyl group essential for ribosomal binding. Conversely, linezolid (CAS 165800-03-3) exhibits MAO inhibitory activity as an off-target effect contributing to its clinical serotonin syndrome risk [3]. The target compound represents a purified MAO-B pharmacological tool without confounding antibacterial activity, making it suitable for neuroscience target validation studies where ribosomal protein synthesis inhibition would be an unwanted variable.

Target selectivity MAO-B vs. ribosome Oxazolidinone polypharmacology Drug repurposing

Optimal Application Scenarios for 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one Based on Evidence-Validated Differentiation


MAO-B Selective Chemical Probe for Neuroscience Target Engagement Studies

The compound's primary aminomethyl group confers time-dependent reversible MAO-B inhibition [1], making it suitable for acute target engagement experiments where enzyme activity must recover after compound washout. Researchers studying MAO-B's role in dopaminergic neuroprotection, astrocytic gliosis, or Parkinson's disease models can use this compound as a reversible tool to distinguish MAO-B-dependent effects from off-target liabilities. Unlike irreversible inactivators such as pargyline or the N-methyl oxazolidinone analogs, enzyme activity returns upon compound clearance, enabling within-subject experimental designs with baseline recovery.

Medicinal Chemistry Scaffold for Focused 5-Aminomethyl Oxazolidinone Library Synthesis

The primary amine at position 5 serves as a direct diversification point for parallel synthesis of amides, sulfonamides, ureas, and carbamates without deprotection steps [2]. Medicinal chemistry teams building focused libraries around the MAO-B pharmacophore can use the 4-methylphenyl-substituted scaffold as a metabolically stable reference core, leveraging the para-methyl group's favorable balance of lipophilicity and metabolic stability relative to 4-methoxy or 4-cyano congeners [3]. This accelerates SAR exploration by eliminating 1–2 synthetic steps per library member.

Prodrug Design Template Exploiting Tissue-Specific N-Acetyltransferase Activation

The 5-aminomethyl group can function as a prodrug handle that is activated by N-acetyltransferases in specific tissues or organisms. Boshoff et al. (2024) demonstrated that M. tuberculosis Rv0133 selectively N-acetylates 5-aminomethyl oxazolidinones into their active acetamidomethyl forms, while mammalian mitochondria lack this activating enzyme [2]. The 4-methylphenyl-substituted scaffold can be evaluated as a backbone for designing organism-selective or tissue-selective prodrugs, where the primary amine remains inactive until enzymatically acetylated at the target site.

Intermediate for Conjugation to Fluorescent or Affinity Probes for MAO-B Imaging

The free primary amine enables direct conjugation to fluorophores (e.g., BODIPY, fluorescein isothiocyanate), biotin, or photoaffinity labels without requiring prior deprotection or activation. This positions the compound as a convenient precursor for developing MAO-B imaging probes, activity-based protein profiling (ABPP) reagents, or pull-down probes for identifying MAO-B interactomes [1]. Competing scaffolds with 5-hydroxymethyl or 5-acetamidomethyl groups require additional chemical manipulation to introduce a conjugatable amine, adding cost and complexity.

Quote Request

Request a Quote for 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.